molecular formula C12H7Cl2N3O B1405406 2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one CAS No. 1624261-22-8

2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one

Cat. No. B1405406
M. Wt: 280.11 g/mol
InChI Key: RFXJFBHXKPUXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one” is a complex organic molecule. It contains a pyrazolo[4,3-c]pyridin-3-one ring which is a bicyclic structure with a pyrazole ring fused to a pyridine ring. The 2-position of this bicyclic structure is substituted with a 2,6-dichlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the pyrazolo[4,3-c]pyridin-3-one and the attached 2,6-dichlorophenyl group. The dichlorophenyl group is likely to influence the electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the dichlorophenyl group and the nitrogen atoms in the ring system could influence its solubility, melting point, and boiling point .

Scientific Research Applications

1. Crystal Structure and Spectroscopic Study

  • Application Summary: The compound 2-[(2,6-dichlorophenyl)amino]phenylacetoxyacetic acid (Aceclofenac), which shares a similar structure with the compound you mentioned, has been studied for its crystal structure and spectroscopic properties .
  • Methods of Application: The crystal structure was determined using X-ray crystallography. The crystals are monoclinic with specific parameters .
  • Results: The structure was solved by direct methods and refined with 1970 reflections to a final R value of 0.057. Analytical, mass, spectral, and physicochemical data are also reported .

2. Catalytic Protodeboronation

  • Application Summary: Pinacol boronic esters, which could potentially be synthesized from the compound you mentioned, have been used in catalytic protodeboronation .
  • Methods of Application: The protodeboronation of 1°, 2° and 3° alkyl boronic esters was carried out using a radical approach .
  • Results: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and intended use. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as pharmaceuticals or materials science, depending on its properties .

properties

IUPAC Name

2-(2,6-dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O/c13-8-2-1-3-9(14)11(8)17-12(18)7-6-15-5-4-10(7)16-17/h1-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXJFBHXKPUXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C(=O)C3=C(N2)C=CN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301159526
Record name 3H-Pyrazolo[4,3-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301159526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one

CAS RN

1624261-22-8
Record name 3H-Pyrazolo[4,3-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624261-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Pyrazolo[4,3-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301159526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
Reactant of Route 3
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
Reactant of Route 5
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
Reactant of Route 6
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.